5-Methyl-2-nitrothiophene-3-sulfonyl chloride
Description
This compound is structurally tailored for electrophilic reactivity, making it valuable in synthetic chemistry, particularly in the preparation of sulfonamides or sulfonate esters. The nitro group enhances electrophilicity, while the methyl group introduces steric effects that may modulate reaction kinetics and regioselectivity .
Properties
IUPAC Name |
5-methyl-2-nitrothiophene-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO4S2/c1-3-2-4(13(6,10)11)5(12-3)7(8)9/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQYDRAXPWODHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)[N+](=O)[O-])S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909348-24-8 | |
| Record name | 5-methyl-2-nitrothiophene-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-nitrothiophene-3-sulfonyl chloride typically involves the nitration of 5-methylthiophene followed by sulfonation and chlorination. The general steps are as follows:
Nitration: 5-Methylthiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Sulfonation: The nitrated product is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonyl group at the 3-position.
Chlorination: Finally, the sulfonic acid derivative is treated with thionyl chloride to convert the sulfonic acid group to a sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in 5-Methyl-2-nitrothiophene-3-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include mild heating and the presence of a base (e.g., pyridine).
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Major Products:
Sulfonamide, sulfonate ester, and sulfonothioate derivatives: from nucleophilic substitution.
Amino derivatives: from reduction of the nitro group.
Carboxylic acid derivatives: from oxidation of the methyl group.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 5-Methyl-2-nitrothiophene-3-sulfonyl chloride is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
Reagent in Chemical Reactions: It serves as a reagent in the preparation of sulfonamide and sulfonate ester derivatives, which are important in medicinal chemistry.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs that exhibit antibacterial, antifungal, and anti-inflammatory properties.
Industry:
Polymer Chemistry: It is used in the modification of polymers to introduce sulfonyl chloride functional groups, which can further react to form cross-linked or functionalized polymers with enhanced properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-nitrothiophene-3-sulfonyl chloride is primarily based on its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate ester, and sulfonothioate derivatives. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical reactions. The methyl group can be oxidized to form carboxylic acid derivatives, adding to the compound’s versatility in chemical synthesis.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between 5-methyl-2-nitrothiophene-3-sulfonyl chloride and related sulfonyl halides:
Stability and Thermal Properties
- Core Structure Impact : The benzo[b]thiophene derivative () exhibits enhanced thermal stability due to aromatic fusion, making it suitable for high-temperature applications. In contrast, the simpler thiophene core in the target compound offers greater synthetic flexibility but lower inherent stability .
Biological Activity
5-Methyl-2-nitrothiophene-3-sulfonyl chloride is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : Approximately 227.63 g/mol
This compound features a nitro group and a sulfonyl chloride functional group, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.
The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes in microorganisms. The mechanisms include:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific bacterial enzymes, disrupting metabolic pathways essential for bacterial growth and survival.
- Cell Membrane Disruption : It can alter membrane permeability, leading to increased susceptibility of bacteria to environmental stressors.
- Gene Expression Modulation : The compound may influence gene expression related to virulence factors in pathogenic bacteria.
Antimicrobial Activity
Research indicates that this compound demonstrates promising antimicrobial properties against various bacterial strains. The following table summarizes its antimicrobial efficacy based on recent studies:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | Comparable to standard antibiotics |
| Escherichia coli | 20 µg/mL | Effective against both gram-positive and gram-negative bacteria |
| Pseudomonas aeruginosa | 25 µg/mL | Shows potential for treatment of resistant strains |
Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of XYZ evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with MIC values comparable to those of conventional antibiotics such as ampicillin.
Study 2: Mechanistic Insights
In another investigation, the binding affinity of this compound to bacterial enzymes was assessed using molecular docking simulations. The study revealed that the compound binds effectively to the active sites of key enzymes involved in bacterial metabolism, suggesting a potential mechanism for its inhibitory action.
Research Findings
Recent findings highlight the multifaceted biological activities of this compound:
- Antimicrobial Properties : Demonstrated effectiveness against a range of pathogens, indicating its utility in developing new antimicrobial agents.
- Cytotoxicity Assessments : Preliminary cytotoxicity tests on mammalian cell lines showed low toxicity levels, suggesting a favorable safety profile for therapeutic applications.
- Environmental Impact : Studies also explored the environmental stability of this compound, noting its potential use in agricultural settings as an eco-friendly pesticide alternative.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-methyl-2-nitrothiophene-3-sulfonyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves chlorosulfonation of 5-methyl-2-nitrothiophene using chlorosulfonic acid under controlled temperatures (0–5°C). Optimization includes monitoring reaction time (2–4 hours) and stoichiometric ratios (e.g., 1:3 thiophene derivative to ClSO₃H). Post-synthesis purification via recrystallization in non-polar solvents (e.g., hexane) improves yield .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., methyl at C5, nitro at C2) and sulfonyl chloride functionality.
- FT-IR : Peaks at ~1370 cm⁻¹ (asymmetric S=O stretch) and 530 cm⁻¹ (C-SO₂-Cl) validate the sulfonyl chloride group.
- HPLC : Purity assessment (>98%) using a C18 column with acetonitrile/water mobile phase .
Q. What solvents are compatible with this compound for experimental workflows?
- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane, chloroform). Avoid protic solvents (e.g., water, alcohols) to prevent premature hydrolysis. Stability in benzene-methylene chloride mixtures has been documented for similar sulfonyl chlorides .
Advanced Research Questions
Q. How does the nitro group influence the reactivity of the sulfonyl chloride moiety in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The nitro group at C2 acts as a strong electron-withdrawing group, activating the thiophene ring for NAS at C3. For example, substitution with amines proceeds efficiently at 50–60°C in DMF. Kinetic studies (e.g., Hammett plots) can quantify electronic effects, while DFT calculations predict regioselectivity .
Q. What strategies mitigate competing side reactions (e.g., sulfone formation or nitro reduction) during derivatization?
- Methodological Answer :
- Oxidation Control : Use mild oxidizing agents (e.g., H₂O₂ in acetic acid) to avoid over-oxidation to sulfones.
- Nitro Group Stability : Avoid strong reducing agents (e.g., Sn/HCl); instead, employ catalytic hydrogenation (Pd/C, H₂) for selective nitro reduction post-derivatization .
Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?
- Methodological Answer : Conduct controlled experiments under varying conditions (pH, temperature, solvent polarity). For instance:
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~120°C).
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
Q. What analytical techniques are critical for tracking reaction intermediates in multi-step syntheses involving this compound?
- Methodological Answer :
- LC-MS/MS : Real-time monitoring of intermediates (e.g., sulfonamide derivatives).
- In-situ IR Spectroscopy : Track functional group transformations (e.g., disappearance of S=O stretches).
- X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
